molecular formula C8H8N2O2 B15207112 (2-Aminobenzo[d]oxazol-5-yl)methanol

(2-Aminobenzo[d]oxazol-5-yl)methanol

Cat. No.: B15207112
M. Wt: 164.16 g/mol
InChI Key: CHTHZBNGDKTHAI-UHFFFAOYSA-N
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Description

(2-Aminobenzo[d]oxazol-5-yl)methanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing (2-Aminobenzo[d]oxazol-5-yl)methanol involves the reaction of 2-aminophenol with formaldehyde under acidic conditions. This reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative .

Another method involves the use of acetic acid as an electrolyte under electrochemical conditions. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and the absence of metal catalysts .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobenzo[d]oxazol-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

(2-Aminobenzo[d]oxazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminobenzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites on these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl group.

    2-Methoxybenzoxazole: Contains a methoxy group instead of an amino group.

    2-Ethoxybenzoxazole: Contains an ethoxy group instead of an amino group.

Uniqueness

(2-Aminobenzo[d]oxazol-5-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group, which allows for a broader range of chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(2-amino-1,3-benzoxazol-5-yl)methanol

InChI

InChI=1S/C8H8N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-3,11H,4H2,(H2,9,10)

InChI Key

CHTHZBNGDKTHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)N

Origin of Product

United States

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